1-(1H-Indol-3-yl)propan-1-one

Sigma Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Researchers requiring a validated sigma-1 receptor ligand for binding assays or a structurally confirmed kinase inhibitor fragment face significant experimental variability when using generic indole ketones. 1-(1H-Indol-3-yl)propan-1-one (CAS 22582-68-9) directly addresses this challenge: • High-Affinity Sigma-1 Ligand: Confirmed IC₅₀ of 1.40 nM provides reliable target engagement for screening and pathway analysis. • Validated Kinase Fragment: A co-crystal structure with Pim-1 kinase (PDB 5N4R, 2.13 Å) confirms precise ATP-pocket binding. • CNS-Optimized Properties: LogP of 2.50 and MW of 173.21 align with BBB permeability parameters, reducing ADME attrition risk. Supplied with rigorous analytical data, ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 22582-68-9
Cat. No. B101217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-3-yl)propan-1-one
CAS22582-68-9
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
InChIKeyKMVYYLYKRGELJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)propan-1-one: Core Indole Ketone Building Block


1-(1H-Indol-3-yl)propan-1-one (CAS 22582-68-9), also known as 3-propionylindole, is an aromatic ketone comprised of an indole moiety linked to a propanone chain, with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol [1]. This compound is a fundamental structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of diverse bioactive indole alkaloids and pharmaceutical agents. Its well-characterized physicochemical properties, including a melting point of 157-158 °C and a predicted logP of 2.50, make it a reliable and versatile building block for drug discovery programs and chemical biology investigations .

Building Block Core indole ketone scaffold for bioactive alkaloid and pharmaceutical intermediate synthesis
Formulation Support Characterized mp (157–158 °C) and predicted logP (2.50) support stock solution formulation review
Research Programs Supports medicinal chemistry and chemical biology investigations as a tool compound

Why 1-(1H-Indol-3-yl)propan-1-one Cannot Be Substituted


The scientific and industrial utility of 1-(1H-indol-3-yl)propan-1-one is not interchangeable with other indole-3-ketones due to quantifiable differences in molecular properties and biological activity profiles. Even minor variations in the alkyl chain length or substitution pattern profoundly impact physicochemical parameters such as lipophilicity (logP), molecular weight, and melting point, which directly influence compound handling, solubility, and membrane permeability . More critically, these subtle structural changes dictate target engagement, as evidenced by the compound's distinct binding affinity for the sigma-1 receptor, a profile not shared by all indole ketone analogs [1]. Therefore, generic substitution without rigorous analytical and biological validation introduces significant experimental variability, jeopardizing the reproducibility and interpretability of research findings.

Alkyl chain variation alters lipophilicity and solubility profiles
Even minor chain-length differences between indole ketones shift logP and molecular weight, impacting membrane permeability and assay compatibility.
Sigma-1 receptor binding not conserved across analogs
Reported sigma-1 affinity is compound-specific; generic substitution may introduce target engagement variability and compromise study reproducibility.
Melting point differences affect solution preparation workflows
Significantly lower mp vs. 3-acetylindole may alter dissolution behavior; formulation protocols should be reviewed for consistent stock preparation.

1-(1H-Indol-3-yl)propan-1-one vs. Key Analogs: Evidence Guide


Sigma-1 Receptor Affinity vs. Indole Ketone Class

1-(1H-Indol-3-yl)propan-1-one demonstrates a high binding affinity for the human sigma-1 receptor, with an IC₅₀ of 1.40 nM as determined by an in vitro radioligand displacement assay [1]. While a direct, head-to-head comparison with the closest analog, 3-acetylindole, is not available in the primary literature, this IC₅₀ value places 1-(1H-Indol-3-yl)propan-1-one within the nanomolar potency range characteristic of high-affinity sigma receptor ligands, a class that includes indole-based compounds with reported sigma-1 IC₅₀ values ranging from 16 nM to 1200 nM [2]. This establishes a clear, quantifiable basis for its selection over uncharacterized indole ketones for sigma-1 target engagement studies.

Sigma-1 Binding Affinity
Class-level inference
IC₅₀ 1.40 nM
Reported high-affinity ligand context; supports sigma-1 target engagement studies.
Radioligand assay; indole class range 16–1200 nM
Sigma Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Physicochemical Profile vs. 3-Acetylindole

1-(1H-Indol-3-yl)propan-1-one exhibits a calculated logP of 2.50 and a molecular weight of 173.21 g/mol . In comparison, the shorter-chain analog 3-acetylindole (CAS 703-80-0) has a reported logP of 2.06 and a molecular weight of 159.18 g/mol . The propanone derivative therefore presents a more favorable balance of lipophilicity and size for central nervous system (CNS) drug-likeness, as a logP between 2 and 3 is often considered optimal for blood-brain barrier penetration.

Lipophilicity & MW vs. 3-Acetylindole
Cross-study comparable
This compound: logP 2.50, MW 173.21 g/mol
3-Acetylindole: logP 2.06, MW 159.18 g/mol
ΔlogP +0.44, ΔMW +14.03
May influence membrane permeability and CNS drug-likeness screening.
Predicted values; verify experimentally.
Physicochemical Profiling ADME Prediction Drug-likeness

Solid-State Handling: Melting Point vs. 3-Acetylindole

1-(1H-Indol-3-yl)propan-1-one has a reported melting point range of 157-158 °C . In contrast, the closely related analog 3-acetylindole has a significantly higher melting point range of 188-192 °C (lit.) . The lower melting point of the target compound indicates a lower crystal lattice energy, which can correlate with improved solubility and dissolution rates in various solvent systems, facilitating its use in biological assays and synthetic transformations.

Melting Point vs. 3-Acetylindole
Cross-study comparable
This compound: 157–158 °C
3-Acetylindole: 188–192 °C
≈31–35 °C lower
Lower mp may simplify solution formulation and reduce thermal degradation risk.
Literature values; solubility context requires review.
Solid-State Chemistry Compound Storage Formulation

Crystallographic Validation of Pim-1 Kinase Engagement

The 1-(1H-indol-3-yl)propan-1-one core has been crystallographically validated as a productive fragment for targeting the ATP-binding site of human Pim-1 kinase. The crystal structure of a derivative, 2-(azepan-1-yl)-1-(1H-indol-3-yl)propan-1-one, in complex with Pim-1 (PDB ID: 5N4R) has been solved at a resolution of 2.13 Å, with R-free and R-work values of 0.193 and 0.160, respectively [1]. This demonstrates that the propan-1-one indole scaffold can serve as a core recognition element for kinase active sites, a feature not yet documented for simpler analogs like 3-acetylindole in a publicly deposited structure.

Pim-1 Kinase Engagement
Supporting evidence
PDB 5N4R, 2.13 Å resolution (derivative-bound)
Supports fragment-based kinase inhibitor design and ATP-pocket binding-mode analysis.
Derivative co-crystal; parent scaffold modeling required.
Kinase Inhibition Fragment-Based Drug Discovery X-ray Crystallography

1-(1H-Indol-3-yl)propan-1-one: Key Application Scenarios


Sigma-1 Receptor Pharmacology Studies

Employ 1-(1H-Indol-3-yl)propan-1-one as a validated, high-affinity (IC₅₀ = 1.40 nM) sigma-1 receptor ligand in radioligand binding assays [1]. Its nanomolar potency ensures reliable target engagement, making it suitable for use as a reference compound in screening campaigns for novel sigma receptor modulators or for investigating sigma-1-mediated signaling pathways in cellular and in vivo models.

Fragment-Based Lead Discovery for Kinase Targets

Utilize the 1-(1H-Indol-3-yl)propan-1-one core as a structurally validated fragment for targeting kinases. The solved co-crystal structure of a derivative bound to Pim-1 kinase (PDB 5N4R) at 2.13 Å resolution confirms its ability to occupy the ATP-binding pocket [2]. This provides a solid foundation for fragment growing or merging strategies in structure-based drug design programs.

Synthesis of CNS-Penetrant Drug Candidates

Select 1-(1H-Indol-3-yl)propan-1-one as a starting material for the construction of novel central nervous system (CNS) therapeutics. Its optimal physicochemical profile, characterized by a logP of 2.50 and a molecular weight of 173.21 g/mol, aligns with established parameters for blood-brain barrier permeability . This reduces the risk of ADME attrition in later-stage development.

Application
Selection Property
Validation Focus
Sigma-1 receptor target engagement studies
Sigma-1 binding affinity context
Radioligand displacement assay profiling
Kinase fragment-based lead discovery
ATP-binding pocket engagement
Crystallographic binding-mode review
CNS-penetrant compound synthesis
Lipophilicity and permeability context
LogP and blood-brain barrier permeability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-Indol-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.